molecular formula C17H22N2O B5623885 3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol

3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol

Cat. No.: B5623885
M. Wt: 270.37 g/mol
InChI Key: ZOENMKUBWJAJJO-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol is a heterocyclic compound that features a quinoline core structure substituted with an azepane ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, leading to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline and azepane derivatives.

Scientific Research Applications

3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-ylmethyl)-1H-indole: Shares the azepane ring but has an indole core instead of a quinoline core.

    3-(Azepan-1-ylmethyl)-5-nitro-1H-indole: Similar structure with a nitro group substitution.

    3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile: Features a carbonitrile group.

Uniqueness

3-(Azepan-1-ylmethyl)-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline core and the azepane ring provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13-15(12-19-10-6-2-3-7-11-19)17(20)14-8-4-5-9-16(14)18-13/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOENMKUBWJAJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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